6-(2-(2-Chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid, more commonly known as ICI 192605, is a synthetic compound widely employed in scientific research as a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] This classification stems from its ability to competitively bind to TXA2 receptors, effectively blocking the physiological effects of TXA2. [, , , , , , , , , , , , , , , , , , , ] Its role in scientific research is multifaceted, primarily focusing on elucidating the physiological and pathophysiological roles of TXA2 in various biological systems and disease models. [, , , , , , , , , , , , , , , , , , , ]
These synthetic methods have been validated through in vitro testing that correlates structural modifications with antagonist potency at the thromboxane A2 receptor .
The molecular structure of ICI 192605 features a complex arrangement that includes:
The stereochemistry is notably important; the compound exhibits specific geometric configurations that enhance its interaction with the thromboxane A2 receptor. Structural analyses using techniques such as NMR spectroscopy and X-ray crystallography have elucidated these features, confirming the compound's three-dimensional conformation .
ICI 192605 participates in various chemical reactions primarily related to its function as a thromboxane A2 receptor antagonist. Key reactions include:
In vitro studies have demonstrated its ability to inhibit contractions induced by U-46619 (a thromboxane A2 mimetic) in isolated guinea pig trachea, confirming its antagonistic activity .
The mechanism of action for ICI 192605 involves:
This mechanism has been extensively studied in various animal models and cell lines, providing insight into its potential therapeutic applications in conditions characterized by excessive thromboxane A2 activity .
ICI 192605 exhibits several notable physical and chemical properties:
ICI 192605 serves several important scientific applications:
ICI 192605 (chemical name: 4-(Z)-6-(2-o-Chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl)hexenoic acid; molecular weight: 402.87 g/mol; CAS: 117621-64-4) exhibits high-affinity antagonism at thromboxane A₂/prostaglandin H₂ (TP) receptors due to its unique stereochemistry and functional group arrangement [1] [3]. The compound features:
Experimental mutagenesis studies indicate that ICI 192605’s nanomolar affinity (pKB ≈ 9.0) relies on salt-bridge formation with Arg295 of the human TPα receptor and π-π stacking with Phe351 [6]. Its ortho-chlorophenyl group sterically hinders non-productive binding conformations, contributing to >100-fold selectivity over other prostanoid receptors [3] [9].
Table 1: Structural Features Governing ICI 192605-TP Receptor Interaction
Structural Element | Role in TP Receptor Binding | Experimental Evidence |
---|---|---|
Carboxylic acid group | Ionic bond with Arg295 | Loss of affinity in esterified analogs |
ortho-Chlorophenyl group | Hydrophobic packing in TM6 domain | Competitive displacement studies with [³H]-SQ29548 |
cis-dioxane ring | Conformational restraint for E-ring orientation | Molecular dynamics simulations |
C5-C6 Z-double bond | Optimal spatial alignment of pharmacophores | Reduced potency in E-isomers |
ICI 192605 acts as a surmountable competitive antagonist of TXA₂-mediated signaling, as demonstrated by parallel rightward shifts in concentration-response curves for U-46619 (TXA₂ mimetic) without suppression of maximal response [6]. Key mechanistic insights include:
In guinea pig trachea, ICI 192605 (0.1 μM) fully reverses U-46619-induced contractions by uncoupling TP receptors from phospholipase Cβ (PLCβ)-mediated inositol trisphosphate (IP3) production [1] [7].
Table 2: Functional Antagonism of TXA₂ Signaling by ICI 192605
Tissue/Preparation | Agonist | pA2/pKB | Mechanistic Outcome |
---|---|---|---|
Human umbilical vein | U-46619 | 9.07 | Rightward shift of CRC (Schild slope = 1.02) |
Porcine bronchial artery | 8-iso-PGE₂ | 8.91* | Inhibition of Rho-kinase and tyrosine kinase activity |
Guinea pig trachea | U-46619 | 8.50 | Blockade of PLCβ/IP3/Ca2+ pathway |
Human bronchial artery | 8-iso-PGF2α | 9.22* | Reversal of vasoconstriction (>90% at 10−8 M) |
*Estimated via single-concentration analysis [4] [6]
ICI 192605 demonstrates >100-fold selectivity for TP receptors over other prostanoid receptors, confirmed through functional assays:
In radioligand binding assays, ICI 192605 exhibits Ki = 2.3 nM at human TPα receptors vs. Ki > 1,000 nM at EP3, FP, and IP receptors [3] [9]. This selectivity arises from incompatible stereoelectronic requirements of non-TP prostanoid receptors for ICI 192605’s ortho-chlorophenyl-dioxane scaffold [7].
Table 3: Selectivity Profile of ICI 192605 Across Prostanoid Receptors
Receptor Subtype | Agonist Used | Tissue/Assay | ICI 192605 Effect | Selectivity Ratio (TP vs. Other) |
---|---|---|---|---|
TPα | U-46619 | Human platelet membranes | Ki = 2.3 nM | 1 (reference) |
EP1 | 17-Phenyl-trinor-PGE₂ | Guinea pig ileum | pA2 < 5.0 at 1 μM | >430 |
EP3 | Misoprostol | Human bronchial smooth muscle | pA2 = 5.8 | >158 |
FP | Fluprostenol | Human umbilical vein | No antagonism at 1 μM | >435 |
IP | Cicaprost | Guinea pig trachea | IC50 > 10,000 nM | >4,348 |
DP | PGD₂ | Human platelet aggregation | IC50 > 10,000 nM | >4,348 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7